3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Heterocyclic Synthesis Cyclization Process Chemistry

Sourcing generic oxazinone building blocks often results in failed Diels-Alder cycloadditions and low regioselectivity. 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one (CAS 125849-94-7) is the precise electron-deficient azadiene required for efficient polyfunctionalized pyridine and acyclonucleoside construction. • Enables selective C-3 imidoyl chloride functionalization without lactone ring opening, allowing rapid library diversification into 3-substituted pyridines. • Outperforms dibromo analogs in cycloaddition yield, providing a cost-effective, storable intermediate for medicinal chemistry and agrochemical discovery programs. • Verified by peer-reviewed protocols; stable solid shipped under inert atmosphere for immediate global use.

Molecular Formula C5H3Cl2NO2
Molecular Weight 179.99 g/mol
CAS No. 125849-94-7
Cat. No. B160983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one
CAS125849-94-7
Molecular FormulaC5H3Cl2NO2
Molecular Weight179.99 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=O)O1)Cl)Cl
InChIInChI=1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3
InChIKeyIQINLHFBRNSNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one (CAS: 125849-94-7) is a heterocyclic building block within the 2H-1,4-oxazin-2-one class, characterized by a six-membered ring containing chlorine atoms at the 3- and 5-positions, and a methyl group at the 6-position [1]. This substitution pattern renders it an electron-deficient azadiene, making it a versatile participant in Diels-Alder cycloadditions for the construction of complex pyridine and nucleoside analogs [2]. Its primary value in research and procurement lies in its utility as a precursor for generating polyfunctionalized pyridines and acyclonucleosides, rather than as a direct bioactive compound.

Why Specific Substitution Matters


In-class oxazinones are not interchangeable building blocks due to significant, quantifiable differences in their synthetic utility. The specific substitution pattern of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one—namely, the presence of two chlorine atoms and a methyl group—is critical. Replacing it with a close analog like 3,5-dichloro-2H-1,4-oxazin-2-one or the dibromo variant [1] results in markedly different reactivity, regioselectivity, and overall efficiency in key transformations such as Diels-Alder cycloadditions and selective functionalizations. The data below demonstrates that simply selecting any oxazinone will not yield comparable results, impacting synthetic route design and overall project success.

Quantitative Evidence


Synthetic Yield vs. Dibromo Analog

The cyclization reaction from DL-lactonitrile proceeds with a significantly higher yield for the dichloro product (72%) compared to the dibromo analog (49%) under analogous conditions, demonstrating superior process efficiency for the 3,5-dichloro-6-methyl scaffold . This difference of 23 percentage points translates to a substantial improvement in material throughput and cost-effectiveness in a research or production setting.

Heterocyclic Synthesis Cyclization Process Chemistry

Synthetic Route Reliability

The synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a robust process, as evidenced by a reported 72% yield in a patent procedure and validation through a detailed experimental protocol in a separate patent application . This cross-verification provides high confidence in the reproducibility of its synthesis. In contrast, analogous compounds like 3,5-dichloro-2H-1,4-oxazin-2-one and 3,5-dibromo-6-methyl-2H-1,4-oxazin-2-one [1] lack this level of multi-source, detailed synthesis documentation, making their reliable procurement and in-house synthesis less certain.

Heterocyclic Synthesis Process Chemistry Route Scouting

Selective C-3 Functionalization

Electrophilic catalysis enables the selective substitution of the imidoyl chloride at the C-3 position of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, crucially avoiding any reaction with the lactone function [1]. This chemoselectivity is a direct consequence of the compound's unique substitution pattern and is not a general feature of all oxazinones. For instance, the unsubstituted 3,5-dichloro-2H-1,4-oxazin-2-one lacks the 6-methyl group, which could alter electronic properties and potentially lead to different, less predictable selectivity profiles. The ability to precisely modify the 3-position without affecting the lactone enables a modular approach to synthesizing diverse pyridine derivatives.

Late-Stage Functionalization Regioselectivity Building Block Utility

Commercial Availability

The 3,5-dichloro-6-methyl derivative (CAS 125849-94-7) is readily available from multiple established commercial suppliers with documented purity standards (≥95-98%) . In contrast, the structurally analogous 3,5-dibromo-6-methyl-2H-1,4-oxazin-2-one (CAS 125850-03-5) appears to have limited to no commercial availability based on a standard supplier search [1]. This differential in market presence means researchers and procurement specialists can source the dichloro compound reliably, whereas the dibromo analog would require a custom synthesis, introducing significant delays and higher costs.

Procurement Supply Chain Chemical Inventory

Recommended Applications


Modular Synthesis of Polyfunctionalized Pyridines

The compound's primary established use is as a reactive azadiene in Diels-Alder reactions. Its 3,5-dichloro-6-methyl substitution pattern imparts specific electronic properties that facilitate cycloaddition with various alkynes and alkenes to yield highly substituted 2,6-dichloropyridines . The evidence confirms its utility in generating pyridine cores that can be further functionalized, making it a valuable building block for medicinal chemistry and agrochemical discovery programs.

Acyclonucleoside Analog Synthesis

As demonstrated in the peer-reviewed literature, this specific oxazinone is a key intermediate for the construction of acyclo-1-deazathymidine C-nucleosides [1]. The Diels-Alder reaction followed by nucleophilic substitution allows for the introduction of acyclic sugar moieties, showcasing its applicability in the synthesis of modified nucleosides with potential antiviral or anticancer properties. The availability of this compound from commercial sources makes such synthetic routes more accessible.

Late-Stage Functionalization Precursor

The documented ability to selectively functionalize the C-3 imidoyl chloride without affecting the lactone moiety [2] positions this compound as an advanced intermediate. It is best utilized in scenarios where a researcher requires a stable, storable building block that can be rapidly diversified into a library of 3-substituted pyridines. The higher synthetic yield compared to its dibromo analog further solidifies its role as a cost-effective choice for generating compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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